molecular formula C10H9NO2 B8684168 4-(2-Methoxyacetyl)benzonitrile

4-(2-Methoxyacetyl)benzonitrile

Cat. No.: B8684168
M. Wt: 175.18 g/mol
InChI Key: FDGMGJFQCFFTAZ-UHFFFAOYSA-N
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Description

4-(2-Methoxyacetyl)benzonitrile is a benzonitrile derivative featuring a methoxyacetyl substituent at the para position of the aromatic ring. This compound belongs to a broader class of nitrile-containing molecules, which are widely explored in medicinal chemistry, materials science, and synthetic organic chemistry due to their versatile reactivity and functional properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(2-methoxyacetyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3

InChI Key

FDGMGJFQCFFTAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Methoxyacetyl)benzonitrile with structurally related benzonitrile derivatives, focusing on synthesis, biological activity, photophysical properties, and chemical reactivity. Data from the evidence are synthesized to highlight key differences and trends.

Photophysical and Nonlinear Optical Properties

Electron-donating and withdrawing groups on benzonitriles impact their optical properties:

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile () demonstrated a hyper-Rayleigh scattering (βHRS) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ , attributed to its extended π-conjugation .
  • Dibenzylideneacetone derivatives (e.g., 4-DMDBA ) showed higher βHRS values (e.g., 50 × 10⁻³⁰ cm⁴·statvolt⁻¹ ) due to stronger electron delocalization .

The methoxyacetyl group in this compound, with its mixed electronic effects, may yield intermediate βHRS values, though experimental data are lacking.

Physicochemical Properties

Substituents influence melting points, solubility, and stability:

  • Thiazole-substituted benzonitriles () exhibited melting points ranging from 97–161°C , with electron-withdrawing groups (e.g., Br) increasing melting points .
  • Fluorinated thiophene derivatives () demonstrated solvent-dependent photophysics, where methoxy groups enhanced polarity and solvatochromism .

The methoxyacetyl group likely improves solubility in polar solvents compared to halogenated analogs, though recrystallization challenges (as seen in for pyran derivatives) may arise due to steric effects .

Data Tables

Table 1. Comparison of Key Benzonitrile Derivatives

Compound Substituent Biological Activity (Cell Line) βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Synthesis Method Reference
This compound 2-Methoxyacetyl Not reported Hypothetical Not reported
1c (triazolyl-chlorophenyl) Triazolyl, 3-chlorophenyl IC₅₀: <10 µM (MCF-7, MDA-MB-231) Multi-step substitution
4-DMDBA (dibenzylideneacetone) Diaryl ketone 50 Condensation reaction
4-(2-Phenylthiazol-4-yl)benzonitrile Phenylthiazole Sortase A inhibition Acetone reflux
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl 45 Sonogashira coupling

Table 2. Melting Points of Select Benzonitriles ()

Compound Substituent Melting Point (°C) Yield (%)
4a H 119–120 69
4b 2-Cl 97–98 73
4c 4-Br 147–148 89
4d 2-CH₃ 125–126 85

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